

Strategies to reduce false positives in isovaleric acidemia newborn screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isovalerylcarnitine*

Cat. No.: *B1198194*

[Get Quote](#)

Technical Support Center: Isovaleric Acidemia Newborn Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing false positives in isovaleric acidemia (IVA) newborn screening.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of false positives in isovaleric acidemia (IVA) newborn screening?

A1: The primary cause of false-positive results in IVA newborn screening is the presence of pivaloylcarnitine, an isobaric compound to **isovalerylcarnitine** (C5), which is the primary biomarker for IVA.^{[1][2][3][4]} Pivaloylcarnitine cannot be distinguished from **isovalerylcarnitine** by standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS) used in first-tier screening.^[1] This interference can arise from maternal or neonatal exposure to pivalate-generating antibiotics (e.g., pivampicillin) or the use of creams and emollients containing neopentanoate esters by nursing mothers.^{[4][5][6]}

Q2: What are the initial steps to take when a high C5 acylcarnitine level is detected?

A2: An elevated C5 acylcarnitine level on an initial screen is a presumptive positive result and requires further investigation to confirm or rule out IVA. The immediate next steps should involve a second-tier test on the original dried blood spot (DBS) to differentiate C5 isobars.[\[2\]](#) Concurrently, it is crucial to review the maternal and infant's medication and product use history to identify any potential sources of pivalate.[\[3\]](#)[\[4\]](#)

Q3: What are second-tier tests and how do they help reduce false positives?

A3: Second-tier tests are more specific analyses performed on the same sample that yielded a presumptive positive result in the initial screening. These tests help to reduce the high false-positive rate associated with first-tier screening. For IVA, the most effective second-tier tests aim to differentiate **isovalerylcarnitine** from its isobars, primarily pivaloylcarnitine.[\[2\]](#) This can be achieved through methods like:

- UPLC-MS/MS analysis of C5 isobars: This method chromatographically separates **isovalerylcarnitine**, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine, allowing for their individual quantification.[\[2\]](#)[\[5\]](#)
- Analysis of isovalerylglycine (IVG): IVG is a specific metabolite that is elevated in individuals with IVA. Its measurement in the original DBS can serve as a confirmatory marker.

Implementing second-tier testing has been shown to significantly decrease the recall rate in newborn screening programs. For instance, one study reported a decrease in the recall rate from 0.78% to 0.027% after the introduction of a second-tier test.[\[1\]](#)

Q4: Can adjusting the C5 acylcarnitine cutoff value help in reducing false positives?

A4: Yes, implementing a dual cutoff strategy can be an effective approach. A retrospective review of screening data in the UK led to the introduction of a two-tiered cutoff system. Initial C5 carnitine results $\geq 5 \mu\text{mol/L}$ trigger an urgent referral, while results between >2.0 and $<5.0 \mu\text{mol/L}$ prompt a second-tier C5-isobar test. This strategy aims to reduce the number of false-positive referrals while ensuring that infants with potentially severe IVA are not missed.[\[7\]](#)

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Elevated C5 Acylcarnitine in a Healthy-Appearing Newborn	Interference from pivaloylcarnitine due to maternal or neonatal exposure to pivalate-containing antibiotics or creams. [3] [4] [5]	<ol style="list-style-type: none">1. Review maternal and infant medication and product use history.2. Perform a second-tier UPLC-MS/MS analysis on the original dried blood spot to differentiate C5 isobars.[2][5]3. Analyze urinary organic acids for the presence of isovalerylglycine and 3-hydroxyisovaleric acid.
Difficulty Differentiating True Positives from False Positives	First-tier tandem mass spectrometry cannot distinguish between isobars of C5 acylcarnitine. [1]	<ol style="list-style-type: none">1. Implement a routine second-tier testing protocol for all presumptive positive C5 results.2. Utilize a dual cutoff strategy for C5 acylcarnitine to stratify risk and guide further action.[7]
High Recall Rate for Isovaleric Acidemia Screening	A low cutoff value for C5 acylcarnitine without a robust second-tier testing strategy.	<ol style="list-style-type: none">1. Evaluate and potentially adjust the C5 cutoff value based on population data and false-positive rates.2. Introduce a second-tier test to improve the positive predictive value of the screening.[1]

Data Presentation

Table 1: C5 Acylcarnitine Cutoff Values in Newborn Screening for Isovaleric Acidemia

Screening Program/Study	First-Tier Cutoff Value ($\mu\text{mol/L}$)	Second-Tier Action/Cutoff	Reference
Xuzhou, China	> 0.6	UPLC-MS/MS for C5 isobars and IVG analysis	[1][8]
Hamburg, Germany	> 0.50 (NeoGram®) or > 0.45 (Neobase®2)	UPLC-MS/MS for C5 isomers	[2]
Saudi Arabia	> 0.7	Not specified	[9]
United Kingdom	> 2.0 and < 5.0	Second-tier C5-isobar testing	[7]
United Kingdom	≥ 5.0	Urgent referral	[7]

Table 2: Impact of Second-Tier Testing on Isovaleric Acidemia Newborn Screening Recall Rates

Screening Program/Study	Recall Rate Before Second-Tier Testing	Recall Rate After Second-Tier Testing	Reference
Xuzhou, China	0.78%	0.027%	[1]
England (Pilot Study)	18 presumptive positives out of 438,164 screened	Would have reduced false positives from 14 to 8	[4]

Experimental Protocols

Protocol 1: First-Tier Analysis of C5 Acylcarnitine in Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

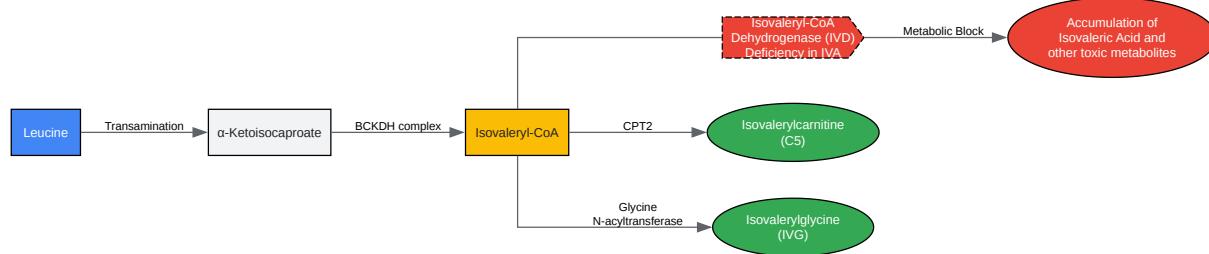
- Sample Preparation:
 - Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

- Add 100 μ L of a methanol-based extraction solution containing stable isotope-labeled internal standards for acylcarnitines.
- Seal the plate and incubate with shaking for 30 minutes at room temperature to extract the acylcarnitines.
- Centrifuge the plate to pellet the filter paper disc.
- Transfer the supernatant to a new 96-well plate for analysis.

- FIA-MS/MS Analysis:
 - Inject the extracted sample into the mass spectrometer via flow injection.
 - The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
 - Utilize a precursor ion scan of m/z 85, which is a characteristic fragment of all carnitine esters.
 - Quantify C5 acylcarnitine based on the ion intensity relative to the corresponding stable isotope-labeled internal standard.

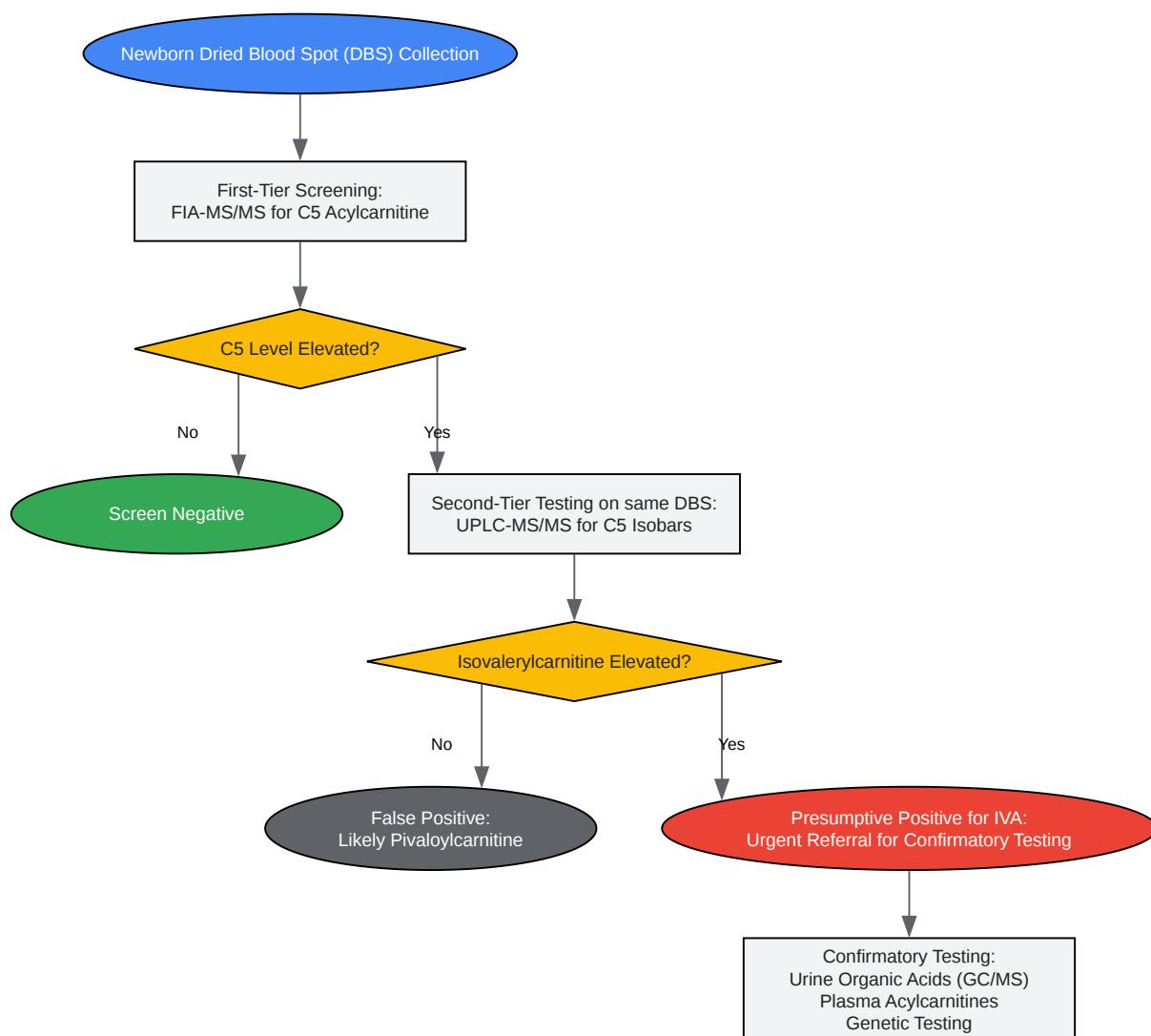
Protocol 2: Second-Tier Analysis of C5 Acylcarnitine Isomers in DBS by UPLC-MS/MS

- Sample Preparation:
 - Follow the same extraction procedure as in Protocol 1.
- UPLC-MS/MS Analysis:
 - Inject the extracted sample onto a C18 reverse-phase UPLC column.
 - Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
 - The gradient is optimized to separate **isovalerylcarnitine**, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine based on their retention times.


- The mass spectrometer is operated in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each C5 isobar.
- Quantify each isomer based on its peak area relative to the internal standard.

Protocol 3: Confirmatory Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC/MS)

- Sample Preparation:
 - Take a urine sample normalized to creatinine concentration (e.g., a volume containing 1 µmole of creatinine).[10]
 - Add internal standards.
 - Perform oximation to stabilize keto-acids.
 - Acidify the sample and extract the organic acids using an organic solvent (e.g., ethyl acetate).[10][11]
 - Evaporate the organic extract to dryness under a stream of nitrogen.
 - Derivatize the dried residue to form volatile trimethylsilyl (TMS) esters using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11]
- GC/MS Analysis:
 - Inject the derivatized sample onto a capillary GC column.
 - The GC oven temperature is programmed to separate the different organic acid derivatives.
 - The mass spectrometer is operated in electron impact (EI) ionization mode, scanning a specific mass range.


- Identify isovalerylglycine and 3-hydroxyisovaleric acid based on their characteristic retention times and mass fragmentation patterns compared to known standards.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Leucine catabolism pathway and the metabolic block in Isovaleric Acidemia (IVA).

[Click to download full resolution via product page](#)

Caption: Workflow for Isovaleric Acidemia newborn screening incorporating second-tier testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neonatal screening for isovaleric aciduria: Reducing the increasingly high false-positive rate in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strategies to reduce false positives in isovaleric acidemia newborn screening]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198194#strategies-to-reduce-false-positives-in-ovaleric-acidemia-newborn-screening>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com